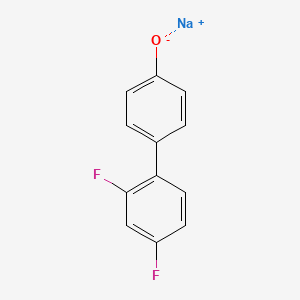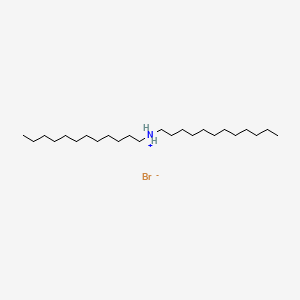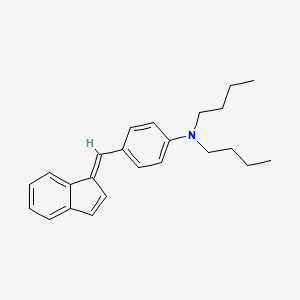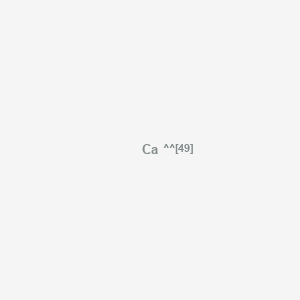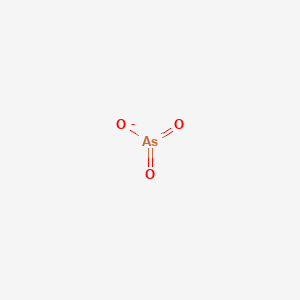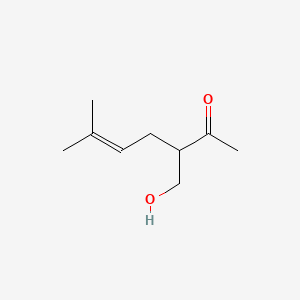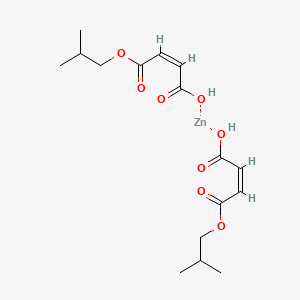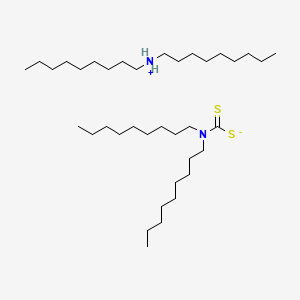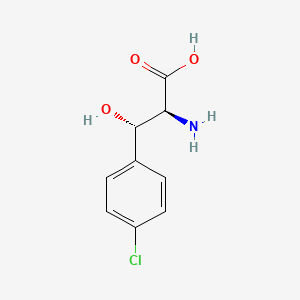
6-Isobutyl-1,1,3,3-tetramethylindan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-Isobutil-1,1,3,3-tetrametilindan-5-ol es un compuesto químico con la fórmula molecular C₁₇H₂₆O y un peso molecular de 246.39 g/mol . Es una molécula aquiral, lo que significa que no tiene estereoisómeros. Este compuesto es conocido por su estructura única, que incluye un esqueleto de indano sustituido con grupos isobutil y tetrametil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 6-Isobutil-1,1,3,3-tetrametilindan-5-ol generalmente implica la alquilación de un derivado de indano. Las condiciones de reacción a menudo incluyen el uso de bases fuertes como el hidruro de sodio o el terc-butóxido de potasio para desprotonar el indano, seguido de la adición de bromuro de isobutilo y tetrametilsilano como agentes alquilantes. La reacción generalmente se lleva a cabo en un solvente aprótico como la dimetilformamida o el tetrahidrofurano a temperaturas elevadas.
Métodos de producción industrial: A escala industrial, la producción de 6-Isobutil-1,1,3,3-tetrametilindan-5-ol puede involucrar reactores de flujo continuo para garantizar la calidad y el rendimiento consistentes. El uso de catalizadores como complejos de paladio o níquel puede mejorar la eficiencia y la selectividad de la reacción. El producto final generalmente se purifica mediante destilación o recristalización.
Tipos de reacciones:
Oxidación: El 6-Isobutil-1,1,3,3-tetrametilindan-5-ol puede sufrir reacciones de oxidación para formar cetonas o ácidos carboxílicos correspondientes. Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: El compuesto se puede reducir para formar alcoholes o alcanos utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Puede participar en reacciones de sustitución aromática electrofílica, donde el grupo hidroxilo puede ser reemplazado por halógenos u otros grupos funcionales utilizando reactivos como el cloruro de tionilo o el tribromuro de fósforo.
Reactivos y condiciones comunes:
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Cloruro de tionilo en presencia de piridina.
Productos principales:
Oxidación: Formación de cetonas o ácidos carboxílicos.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Formación de derivados halogenados.
Aplicaciones Científicas De Investigación
El 6-Isobutil-1,1,3,3-tetrametilindan-5-ol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia el compuesto por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: Se está investigando su potencial como intermedio farmacéutico en la síntesis de medicamentos.
Industria: Se utiliza en la producción de productos químicos especiales, fragancias y agentes aromatizantes.
Mecanismo De Acción
El mecanismo de acción del 6-Isobutil-1,1,3,3-tetrametilindan-5-ol involucra su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, puede actuar modulando la actividad enzimática o interactuando con receptores celulares. Las vías y objetivos exactos aún se están investigando, pero se cree que influye en el estrés oxidativo y las respuestas inflamatorias.
Compuestos similares:
- 2,3-Dihidro-1,1,3,3-tetrametil-6-(2-metilpropil)-1H-inden-5-ol
- 1H-Inden-5-ol, 2,3-dihidro-1,1,3,3-tetrametil-6-(2-metilpropil)-
Comparación: El 6-Isobutil-1,1,3,3-tetrametilindan-5-ol es único debido a su patrón de sustitución específico en el esqueleto de indano, que le confiere propiedades químicas y físicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad y actividad biológica, lo que lo convierte en valioso para aplicaciones específicas en investigación e industria.
Comparación Con Compuestos Similares
- 2,3-Dihydro-1,1,3,3-tetramethyl-6-(2-methylpropyl)-1H-inden-5-ol
- 1H-Inden-5-ol, 2,3-dihydro-1,1,3,3-tetramethyl-6-(2-methylpropyl)-
Comparison: 6-Isobutyl-1,1,3,3-tetramethylindan-5-ol is unique due to its specific substitution pattern on the indan backbone, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
93892-34-3 |
|---|---|
Fórmula molecular |
C17H26O |
Peso molecular |
246.4 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethyl-6-(2-methylpropyl)-2H-inden-5-ol |
InChI |
InChI=1S/C17H26O/c1-11(2)7-12-8-13-14(9-15(12)18)17(5,6)10-16(13,3)4/h8-9,11,18H,7,10H2,1-6H3 |
Clave InChI |
NZXCKXLASHGCFV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC2=C(C=C1O)C(CC2(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


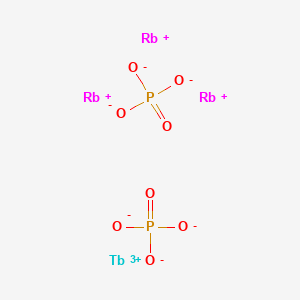
![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
